Epostane

Vue d'ensemble

Description

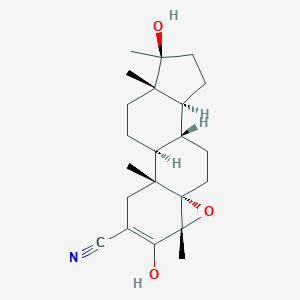

Epostane, also known as this compound, is a useful research compound. Its molecular formula is C22H31NO3 and its molecular weight is 357.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Abortifacient Agents - Abortifacient Agents, Steroidal - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Epostane primarily targets the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme . This enzyme plays a crucial role in the biosynthesis of progesterone, a hormone that is essential for maintaining pregnancy .

Mode of Action

This compound functions as an inhibitor of 3β-HSD . By inhibiting this enzyme, this compound blocks the biosynthesis of progesterone from pregnenolone . It also prevents the conversion of dehydroepiandrosterone to androstenedione . This interaction with its targets results in this compound functioning as an antiprogestogen .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the progesterone synthesis pathway . By inhibiting 3β-HSD, this compound disrupts this pathway, leading to a decrease in progesterone levels . This has downstream effects on pregnancy maintenance, as progesterone is essential for this process .

Pharmacokinetics

It reduces ovarian progesterone levels within 15 minutes of administration, but the production of this steroid rebounds within 2 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of progesterone synthesis . This leads to a temporary decline in local progesterone levels, which interferes with the normal sequence of metabolic events that lead to the rupture of follicles . As a result, this compound can terminate pregnancy .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the dosage and cycle length can significantly impact its effectiveness . The recommended dosage ranges between 20-40mg per day, with cycle lengths of 4-8 weeks for optimal results . Additionally, the use of liver support supplements like TUDCA and NAC is recommended to mitigate risks associated with this compound .

Analyse Biochimique

Biochemical Properties

Epostane’s primary biochemical role is to inhibit the 3β-HSD enzyme . This enzyme is part of the biosynthesis pathway of progesterone from pregnenolone . By inhibiting 3β-HSD, this compound blocks the production of progesterone, thereby functioning as an antiprogestogen .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by blocking the biosynthesis of progesterone, a hormone that plays a crucial role in the menstrual cycle, pregnancy, and embryogenesis . The inhibition of progesterone synthesis by this compound can lead to the termination of pregnancy .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of the 3β-HSD enzyme . This enzyme is responsible for converting pregnenolone to progesterone. By inhibiting this enzyme, this compound prevents the production of progesterone, thereby exerting its antiprogestogenic effects .

Temporal Effects in Laboratory Settings

It is known that this compound inhibits the 3β-HSD enzyme, which could potentially lead to temporal changes in progesterone levels and related cellular functions .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not extensively documented, it is known that this compound inhibits ovulation in a dose-dependent manner when administered in doses ranging from 1.0–50 mg/rat .

Metabolic Pathways

This compound is involved in the steroid hormone biosynthesis pathway, where it inhibits the conversion of pregnenolone to progesterone by the 3β-HSD enzyme . This inhibition disrupts the normal metabolic flux of this pathway, leading to decreased levels of progesterone .

Activité Biologique

Epostane is a synthetic steroid compound known primarily for its role as an inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD), an enzyme critical in the biosynthesis of steroid hormones. This inhibition leads to a significant reduction in progesterone levels, making this compound a valuable tool in reproductive health and research. Its biological activity has been studied extensively, revealing various applications, particularly in the context of pregnancy termination and hormonal regulation.

This compound exerts its biological effects through competitive inhibition of the 3β-HSD enzyme, which is essential for converting pregnenolone to progesterone and other steroid hormones. By blocking this pathway, this compound effectively reduces the levels of progesterone and can influence other hormones such as cortisol and estradiol.

Key Findings on Biological Activity

- Inhibition of Progesterone Synthesis : this compound has been shown to reduce ovarian progesterone levels significantly. In studies involving immature rats, administration of this compound resulted in a dose-dependent inhibition of ovulation, with maximum effects observed shortly after administration .

- Impact on Estradiol Levels : Alongside progesterone, this compound also inhibits the synthesis of estradiol, maintaining lower levels for an extended period post-administration, which is critical for its antiovulatory effects .

- Clinical Applications : this compound has been utilized in clinical settings for pregnancy termination. In a study involving women seeking abortion within the first 49 days of gestation, this compound administration led to an 84% complete abortion rate among participants . The treatment involved administering 200 mg four times daily over seven days, with side effects predominantly including nausea.

Summary of Research Findings

Case Study: Termination of Early Pregnancy

A notable case study involved 56 women requesting early pregnancy termination using this compound. The treatment resulted in:

- Complete Abortions : 84% success rate overall; 90% among those completing therapy.

- Side Effects : Predominantly nausea, with some experiencing vaginal bleeding.

- Laboratory Findings : Routine lab values remained normal, although cortisol levels increased post-treatment .

Case Study: Effects in Animal Models

In studies with pregnant goats, this compound was administered to assess its impact on steroidogenesis:

- Progesterone Levels : Reduced to about 20% of baseline within 6 hours.

- Cortisol Response : Cortisol initially decreased but later returned to baseline or exceeded it after 24 hours.

- Labor Outcomes : All treated animals experienced premature delivery within approximately 44 hours post-administration .

Applications De Recherche Scientifique

Reproductive Health

Epostane in Early Pregnancy Termination

This compound has been investigated for its efficacy in terminating early pregnancies. A significant study involving 50 women in the fifth to eighth weeks of pregnancy demonstrated that this compound, administered orally at a dosage of 200 mg every six hours for seven days, resulted in an 84% success rate for pregnancy termination. By day 14, 42 out of the 50 participants had successfully aborted, with vaginal bleeding typically commencing on the third day and abortion occurring by the fifth day .

- Key Findings:

- Success Rate: 84% (42/50 women)

- Average Time to Abortion: 5 days post-treatment

- Side Effects: Nausea reported by 86% of participants; however, most preferred this compound over surgical methods like dilation and curettage.

Table 1: this compound Efficacy in Pregnancy Termination

| Parameter | Value |

|---|---|

| Total Participants | 50 |

| Successful Abortions | 42 (84%) |

| Average Days to Bleeding | 3 |

| Average Days to Abortion | 5 |

| Nausea Incidence | 86% |

| Preference Over Surgery | 76% |

Endocrine Function Studies

Effects on Hormonal Levels

In nonpregnant females, this compound has been shown to significantly inhibit progesterone synthesis. A study indicated that treatment with this compound from the beginning of the menstrual cycle for approximately one month led to a marked decrease in progesterone levels without adversely affecting ovarian follicular function .

- Hormonal Changes:

Potential Use in Other Conditions

Investigations Beyond Reproductive Health

This compound's mechanism as a steroid synthesis inhibitor suggests potential applications beyond reproductive health. Its selective inhibition of different isoforms of 3β-HSD indicates possible uses in conditions related to steroid hormone imbalances or disorders linked to excessive steroid production.

Propriétés

IUPAC Name |

(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3/c1-18-8-6-16-14(15(18)7-9-20(18,3)25)5-10-22-19(16,2)11-13(12-23)17(24)21(22,4)26-22/h14-16,24-25H,5-11H2,1-4H3/t14-,15-,16-,18-,19+,20-,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETKWEWBSMKADK-GSXVSZIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC45C3(CC(=C(C4(O5)C)O)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@]45[C@@]3(CC(=C([C@]4(O5)C)O)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80471-63-2 | |

| Record name | Epostane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80471-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epostane [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080471632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPOSTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6375T36951 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.